Tropine
Overview
Description
Tropine is a derivative of tropane containing a hydroxyl group at the third carbon. It is also known as 3-tropanol. This compound is a white hygroscopic crystalline powder that is both a heterocyclic alcohol and an amine. It is a central building block of many chemicals active in the nervous system, including tropane alkaloids .
Mechanism of Action
Target of Action
Tropine, also known as Pseudothis compound, primarily targets muscarinic receptors . These receptors play a crucial role in the functioning of the parasympathetic nervous system . This compound has also been identified as a potential inhibitor of AKR1B1 , an enzyme that is highly upregulated in colon cancer .
Mode of Action
This compound acts as a competitive, reversible antagonist of muscarinic receptors . By blocking the action of acetylcholine on these receptors, it inhibits the parasympathetic nervous system . This interaction leads to changes in the body’s “rest and digest” activities .
Biochemical Pathways
The biosynthesis of this compound involves several biochemical pathways. It is a product of the tropane alkaloid biosynthesis pathway , which is best documented in solanaceous species . The exact enzyme structure-function relationships and their influence on tropane alkaloid biosynthesis are still under investigation .
Pharmacokinetics
This compound is well absorbed after administration and rapidly disappears from the blood, distributing throughout various body tissues and fluids . It undergoes two phases of elimination: a rapid phase with a half-life of 2 hours, and a slow phase with a half-life of 13 hours . Much of the drug is destroyed by enzymatic hydrolysis, particularly in the liver, and between 13 to 50% is excreted unchanged in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its antagonistic effect on muscarinic receptors. This results in a variety of therapeutic applications, including pupil dilation and the treatment of anticholinergic poisoning and symptomatic bradycardia . It also has potential as an inhibitor of AKR1B1, which could be used for the treatment of colon cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of associated weeds in food can lead to the contamination of food crops with tropane alkaloids . Additionally, the application of certain nutrients can promote the accumulation of alkaloid yield in tropane alkaloid-producing plants .
Biochemical Analysis
Biochemical Properties
Tropine is a specific class of alkaloid and can be more specifically defined as all molecules that possess a tropane ring system . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported that this compound-Forming Reductase, a putative short chain dehydrogenase (SDR) gene, catalyzes the tropinone reduction to yield this compound, the key intermediate of tropane alkaloids .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported that this compound exacerbates the ventilatory depressant actions of fentanyl in freely-moving rats .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been reported that Athis compound, a derivative of this compound, is a competitive antagonist of the muscarinic acetylcholine receptor types M1, M2, M3, M4, and M5 . This suggests that this compound may have similar molecular interactions.
Temporal Effects in Laboratory Settings
It has been reported that this compound-Forming Reductase in Scopolia lurida, a Tibetan Medicinal Plant, was shown to catalyze the tropinone reduction to yield this compound . This suggests that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been reported that chicks treated with this compound alone were significantly protected against the axial elongation and myopic refractive shift associated with lens-induced myopia (LIM) .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been reported that this compound is a natural product found in the plants of deadly nightshade (Atropa belladonna) and devil’s trumpet (Datura stramonium) . This suggests that this compound interacts with various enzymes or cofactors in these plants.
Transport and Distribution
It has been reported that this compound is a central building block of many chemicals active in the nervous system, including tropane alkaloids . This suggests that this compound may interact with various transporters or binding proteins.
Subcellular Localization
It has been reported that this compound is a central building block of many chemicals active in the nervous system, including tropane alkaloids . This suggests that this compound may be directed to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tropine can be synthesized through the hydrolysis of athis compound or other solanaceous alkaloids . One common method involves the hydrolysis of athis compound using hydrochloric acid, followed by neutralization with sodium hydroxide to yield this compound . Another method involves the reduction of tropinone using sodium amalgam in the presence of ethanol .
Industrial Production Methods
Industrial production of this compound often involves the extraction from plants such as Atropa belladonna and Datura stramonium, followed by chemical synthesis to increase yield and purity . The process typically includes extraction, purification, and chemical modification steps to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Tropine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to tropinone using oxidizing agents such as potassium permanganate.
Reduction: Tropinone can be reduced back to this compound using reducing agents like sodium amalgam.
Substitution: This compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium amalgam in ethanol.
Substitution: Various halogenating agents and nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Tropinone.
Reduction: this compound.
Substitution: Various substituted this compound derivatives depending on the reagents used.
Scientific Research Applications
Tropine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Atropine: A tropane alkaloid used as an antimuscarinic agent.
Scopolamine: Another tropane alkaloid with similar antimuscarinic properties.
Cocaine: A tropane alkaloid known for its stimulant effects.
Uniqueness
This compound is unique in its role as a central building block for many tropane alkaloids. Its hydroxyl group at the third carbon allows for various chemical modifications, making it a versatile precursor in synthetic chemistry .
Properties
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHOMWAPJJPNMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859224 | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859224 | |
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Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Merck Index] White or cream-colored crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | Tropine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.01 [mmHg] | |
Record name | Tropine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21813 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
135-97-7, 120-29-6, 7432-10-2 | |
Record name | Pseudotropine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43871 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tropine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, (3-endo)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tropine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.986 | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the role of pseudotropine in tropane alkaloid biosynthesis?
A: Pseudothis compound is a key branching point intermediate in the biosynthesis of tropane alkaloids. While this compound, its stereoisomer, leads to the formation of hyoscyamine and scopolamine, pseudothis compound serves as a precursor for calystegines. [, , , ]
Q2: Which enzyme is responsible for the formation of pseudothis compound?
A: Pseudothis compound is formed from tropinone through the action of a stereospecific enzyme called tropinone reductase II (TR-II). This enzyme utilizes NADPH as a cofactor and catalyzes the reduction of the 3-keto group of tropinone to a 3β-hydroxyl group, yielding pseudothis compound. [, , , ]
Q3: How does the stereospecificity of tropinone reductases influence alkaloid biosynthesis?
A: Plants possess two distinct tropinone reductases: TR-I and TR-II. TR-I specifically produces this compound, leading to hyoscyamine and scopolamine synthesis, while TR-II generates pseudothis compound, directing the pathway towards calystegine production. This branching, controlled by enzyme stereospecificity, dictates the final alkaloid profile in plants. [, , ]
Q4: Can the manipulation of tropinone reductase expression alter alkaloid profiles in plants?
A: Yes, research has shown that overexpressing specific tropinone reductases can significantly alter the alkaloid composition in plants. For instance, overexpressing the gene encoding for pseudothis compound-forming tropinone reductase in Atropa belladonna led to an increased accumulation of calystegines. [] Conversely, overexpressing the this compound-forming reductase increased hyoscyamine and scopolamine levels while decreasing calystegines. [, ]
Q5: Does the presence of putrescine N-methyltransferase (PMT) influence pseudothis compound levels?
A: While PMT is crucial for initiating tropane alkaloid biosynthesis, its overexpression alone does not appear to directly affect pseudothis compound or other tropane alkaloid levels in Atropa belladonna. This suggests that other enzymes or regulatory mechanisms downstream of PMT might be more critical in controlling pseudothis compound production. []
Q6: What is the molecular formula and weight of pseudothis compound?
A: The molecular formula of pseudothis compound is C8H15NO, and its molecular weight is 141.21 g/mol. []
Q7: What is the structural difference between this compound and pseudothis compound?
A: this compound and pseudothis compound are stereoisomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of atoms. Specifically, they differ in the orientation of the hydroxyl group at the C3 position of the tropane ring system. [, , , ]
Q8: How can NMR spectroscopy be used to analyze pseudothis compound?
A: NMR, particularly 13C spin-lattice relaxation studies, has been employed to understand the anisotropic rotational motion of pseudothis compound in solution. These studies provide insights into the molecule's dynamics and interactions with its environment. [] Additionally, using shift reagents like tris(dipivalomethanato)europium(III) simplifies the NMR spectra of bifunctional tropanes like pseudothis compound, aiding in structural analysis and conformational studies. []
Q9: Are there analytical methods to detect pseudothis compound in complex matrices like food?
A: Yes, sensitive and selective analytical methods like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) have been developed and validated for the simultaneous determination of various tropane alkaloids, including pseudothis compound, in complex matrices like teas, herbal teas, and animal feed. [, ] These methods are crucial for monitoring and regulating the levels of these potentially toxic alkaloids in food and feed.
Q10: Is pseudothis compound itself pharmacologically active?
A: While pseudothis compound itself shows limited pharmacological activity compared to its esterified derivatives like calystegines, research has shown its potential use in developing novel pharmaceutical compounds. For example, incorporating pseudothis compound into the structure of athis compound analogues yielded compounds with varying antimuscarinic potencies, highlighting its potential as a scaffold for drug design. [, ]
Q11: What are the biological activities of calystegines, the derivatives of pseudothis compound?
A: Calystegines, synthesized from pseudothis compound, are potent and specific inhibitors of glycosidases. [] This inhibitory activity gives them potential applications in various fields, including medicine, as they can affect various biological processes involving carbohydrate metabolism.
Q12: How does the structure of pseudothis compound relate to the activity of its derivatives?
A: The structure of pseudothis compound, particularly the orientation of the hydroxyl group at the C3 position, plays a critical role in the activity and selectivity of its derivatives. For example, studies on athis compound analogues revealed that the 3α configuration, corresponding to this compound derivatives, generally exhibits higher antimuscarinic potency compared to the 3β configuration found in pseudothis compound derivatives. [] This highlights the importance of stereochemistry in drug design and development.
Q13: Can pseudothis compound or its derivatives be used as biomarkers?
A: While the research provided doesn't directly address pseudothis compound or its derivatives as biomarkers, their presence and levels in specific plants or plant parts can be indicative of certain physiological states or responses to environmental stimuli. [] Further research is needed to explore their full potential as biomarkers in various biological systems.
Q14: What is known about the toxicity of pseudothis compound?
A: While pseudothis compound is less toxic compared to other tropane alkaloids like athis compound and scopolamine, research on mice indicates potential adverse effects. [] Mice fed exclusively on field bindweed (Convolvulus arvensis), a plant containing pseudothis compound, exhibited severe hepatic necrosis and gastritis, leading to death or euthanasia within a week. [] This highlights the need for careful consideration and monitoring of pseudothis compound levels in food and feed.
Q15: Are there any regulations regarding the presence of pseudothis compound in food and feed?
A: While specific regulations targeting pseudothis compound might vary depending on the region, the presence of tropane alkaloids, including pseudothis compound, in food and feed is increasingly recognized as a potential health concern. [] Analytical methods are being developed and validated to monitor their levels and ensure consumer safety.
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